

Sordarin Sodium: A Comprehensive Technical Review of a Novel Antifungal Agent

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Compound of Interest		
Compound Name:	Sordarin sodium	
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Abstract

Sordarin sodium, a semi-synthetic derivative of the natural product sordarin, represents a promising class of antifungal agents with a unique mechanism of action. This technical guide provides an in-depth overview of the molecular properties, mechanism of action, and experimental evaluation of **sordarin sodium** and its derivatives. It is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antifungal therapies. Sordarin and its analogues selectively inhibit fungal protein synthesis by targeting the eukaryotic elongation factor 2 (eEF2), an essential component of the translation machinery.[1][2][3][4] This distinct mode of action, different from currently available antifungals that primarily target the cell membrane or wall, makes sordarin a compelling candidate for overcoming existing challenges of drug resistance. This document details the molecular characteristics of **sordarin sodium**, elucidates its mechanism of action through signaling pathway diagrams, presents key quantitative data in a structured format, and provides detailed experimental protocols for its study.

Molecular Profile of Sordarin Sodium

Sordarin sodium is the sodium salt of sordarin, a tetracyclic diterpene glycoside.[4] Its chemical properties are fundamental to its biological activity and pharmacokinetic profile.



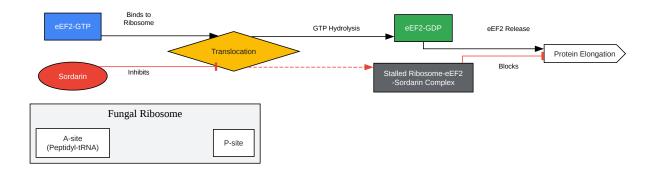
Property	Value	Reference
Molecular Formula	C27H39NaO8	
Molecular Weight	514.58 g/mol	
CAS Number	463356-00-5	-
Appearance	Solid	-
Solubility	Soluble in water	-

Mechanism of Action: Inhibition of Fungal Protein Synthesis

Sordarin sodium exerts its antifungal effect by specifically targeting and inhibiting the function of eukaryotic elongation factor 2 (eEF2) in fungi. eEF2 is a crucial GTP-dependent translocase that facilitates the movement of peptidyl-tRNA from the A-site to the P-site on the ribosome, a critical step in the elongation phase of protein synthesis.

Sordarin's mechanism involves the stabilization of the eEF2-ribosome complex, effectively "freezing" the ribosome in a post-translocation state and preventing the release of eEF2. This stalls protein synthesis, leading to cell growth inhibition and ultimately cell death in susceptible fungal species. A key determinant of sordarin's activity is the presence of diphthamide, a unique post-translationally modified histidine residue on eEF2, which is essential for the drug's binding and inhibitory function.





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Mechanism of Sordarin's inhibition of fungal protein synthesis.

In Vitro and In Vivo Efficacy

Extensive research has demonstrated the potent antifungal activity of sordarin and its derivatives against a range of pathogenic fungi. The following tables summarize key quantitative data from various studies.

In Vitro Activity of Sordarin Derivatives

The 50% inhibitory concentration (IC₅₀) for protein synthesis and the minimum inhibitory concentration (MIC) are crucial parameters for evaluating the in vitro potency of antifungal agents.



Compound	Fungal Species	IC₅₀ (µg/mL) for Protein Synthesis	MIC (μg/mL)	Reference
Sordarin	Candida albicans	0.01	8	_
Candida glabrata	0.2	>125		
Cryptococcus neoformans	0.06	>125		
GM193663	Candida albicans	-	0.015	
GM237354	Pneumocystis carinii	<0.008	-	
GM 191519	Pneumocystis carinii	-	-	
GM 237354	Pneumocystis carinii	-	-	
GM 193663	Pneumocystis carinii	-	-	_
GM 219771	Pneumocystis carinii	-	-	

Note: IC₅₀ and MIC values can vary depending on the specific assay conditions and fungal strains used.

In Vivo Efficacy of Sordarin Derivatives in Animal Models

The therapeutic potential of sordarin derivatives has been evaluated in various animal models of fungal infections.



Compound	Animal Model	Fungal Pathogen	Dosing Regimen	Efficacy	Reference
GM193663	Mouse (Systemic Candidiasis)	Candida albicans	15-120 mg/kg/day (s.c.) for 7 days	ED ₅₀ = 25.2 mg/kg/dose	
GM237354	Mouse (Systemic Candidiasis)	Candida albicans	15-120 mg/kg/day (s.c.) for 7 days	ED ₅₀ = 10.7 mg/kg/dose	
GM237354	Mouse (Systemic Aspergillosis)	Aspergillus fumigatus	30-120 mg/kg/day (s.c.) for 5 days	Irregular response	
GM193663	Rat (Pneumocyst osis)	Pneumocysti s carinii	0.2-10 mg/kg/day (s.c.) for 10 days	Highly effective at 2 mg/kg/day	
GM237354	Rat (Pneumocyst osis)	Pneumocysti s carinii	0.2-10 mg/kg/day (s.c.) for 10 days	Highly effective at 2 mg/kg/day	
R-135853	Mouse (Hematogeno us Candidiasis)	Candida albicans	50 mg/kg/dose (oral, s.c.)	Significant reduction in kidney viable cell counts	•
R-135853	Mouse (Esophageal Candidiasis)	Fluconazole- resistant C. albicans	10 and 50 mg/kg/dose (s.c.)	Eradicated C. albicans in a dose- dependent manner	

ED₅₀: 50% effective dose. s.c.: subcutaneous.

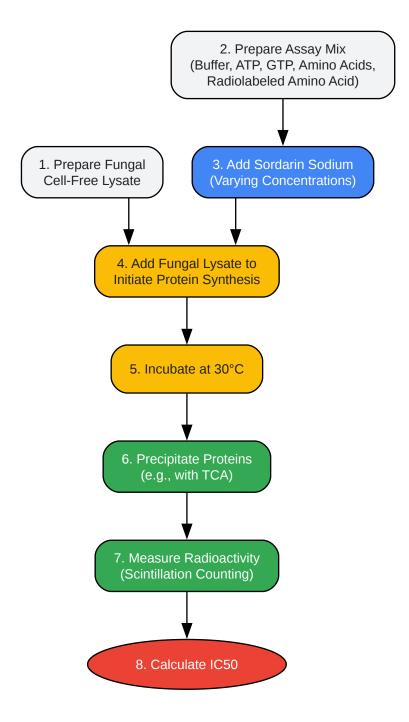


Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of **sordarin sodium** and its derivatives.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free fungal lysate.





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